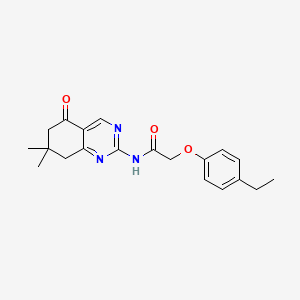![molecular formula C14H20N2O4 B5556082 3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B5556082.png)
3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Isoxazoles and oxazolidinones are compounds known for their significant role in medicinal chemistry and organic synthesis. They often serve as key scaffolds for developing pharmaceutical agents due to their versatile chemical properties and biological activities.
Synthesis Analysis
The synthesis of isoxazoles and oxazolidinones can involve domino reactions, including 1,3-dipolar cycloadditions and subsequent transformations. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a useful scaffold for highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).
Scientific Research Applications
Antibacterial Applications
Oxazolidinones, including the compound , have been identified as significant antibacterial agents due to their unique mechanism of inhibiting bacterial protein synthesis. This class of compounds has shown high activity against Gram-positive pathogens with a reduced potential for causing myelosuppression and monoamine oxidase inhibition, making them safer alternatives to existing treatments. Studies highlight the synthesis and in vitro activities of novel oxazolidinone analogs, demonstrating their effectiveness against a variety of clinically important human pathogens without rapid resistance development (Gordeev & Yuan, 2014), (Zurenko et al., 1996).
Anticancer Activity
A novel synthesis method for creating compounds with a similar core structure has been developed, demonstrating significant cytostatic activity against various leukemia cell lines. These findings suggest potential applications in cancer treatment, highlighting the importance of further research into their therapeutic properties and mechanisms of action (Janecki et al., 2006).
Anti-inflammatory and Analgesic Effects
The compound and its derivatives have shown promising anti-inflammatory and analgesic activities in preclinical studies. This indicates a potential for the development of new treatments for conditions characterized by inflammation and pain, urging further investigation into their efficacy and safety profiles (Abbady & Youssef, 2014).
Cyclooxygenase Inhibition
Research on isoxazole derivatives related to the compound has identified them as selective inhibitors of cyclooxygenase-1 (COX-1), an enzyme involved in the inflammatory process. This selectivity could lead to the development of new anti-inflammatory drugs with fewer gastrointestinal side effects compared to non-selective COX inhibitors (Vitale et al., 2013).
Synthesis and Methodology Advances
The compound's chemical structure has facilitated advances in synthetic methodologies, including the efficient preparation of related oxazolidin-2-one derivatives. These advances not only contribute to the drug discovery process but also enable the exploration of novel therapeutic agents with potential applications across a range of diseases (Greco et al., 2014).
properties
IUPAC Name |
3-[(3-cyclohexyl-1,2-oxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c17-8-11-9-19-14(18)16(11)7-12-6-13(15-20-12)10-4-2-1-3-5-10/h6,10-11,17H,1-5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDSGWROBSEAMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=C2)CN3C(COC3=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1,9-dioxaspiro[5.5]undec-4-yl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5556004.png)


![5-[4-(methylthio)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5556034.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[2-(methylthio)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5556040.png)

![1-[(3,4-dimethoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5556051.png)
![1-(cyclopropylsulfonyl)-3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5556052.png)


![2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5556079.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5556097.png)
![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)
![4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5556110.png)